molecular formula C11H10N4S3 B14894350 2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine

2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14894350
M. Wt: 294.4 g/mol
InChI Key: RYJGDJSSJOJTOE-UHFFFAOYSA-N
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Description

2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that combines the structural features of thiazole, thieno, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-amino-thiophene-3-carboxylate derivatives with formic acid or dimethylformamide dimethylacetal (DMF-DMA) to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized through nucleophilic substitution reactions to introduce the thiazole moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole and pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine is unique due to its combination of thiazole, thieno, and pyrimidine rings, which confer a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H10N4S3

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H10N4S3/c1-6-13-4-7(18-6)5-17-11-14-9(12)8-2-3-16-10(8)15-11/h2-4H,5H2,1H3,(H2,12,14,15)

InChI Key

RYJGDJSSJOJTOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CSC2=NC(=C3C=CSC3=N2)N

Origin of Product

United States

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